

2-Bromofuran-3-carboxylic Acid: A Review of Available Data and Synthetic Context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromofuran-3-carboxylic acid

Cat. No.: B178119

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Executive Summary

2-Bromofuran-3-carboxylic acid is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed information specifically concerning this molecule. While basic physicochemical properties are documented by commercial suppliers, in-depth experimental protocols for its synthesis, extensive spectroscopic characterization, and specific biological or material science applications are not readily available. This guide, therefore, provides the known information for **2-bromofuran-3-carboxylic acid** and supplements this with a detailed overview of the synthesis and properties of closely related compounds, such as other brominated furan carboxylic acid isomers and benzofuran derivatives. This contextual information aims to provide researchers with valuable insights into the potential chemistry and utility of this under-documented molecule.

Physicochemical Properties of 2-Bromofuran-3-carboxylic Acid

Commercially available data provides the following basic information for **2-Bromofuran-3-carboxylic acid**^[1]:

Property	Value	Reference
Molecular Formula	C ₅ H ₃ BrO ₃	[1]
Molecular Weight	190.98 g/mol	[1]
Appearance	Solid	[1]
Melting Point	160-163 °C	[1]
CAS Number	197846-05-2	[1]

Safety Information: **2-Bromofuran-3-carboxylic acid** is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[1]

Synthesis of Brominated Furan Carboxylic Acids: A Contextual Overview

Due to the lack of a specific, detailed synthesis protocol for **2-bromofuran-3-carboxylic acid** in the reviewed literature, this section will focus on general and related synthetic methodologies for producing brominated furan and furoic acid derivatives.

Bromination of Furan and Furoic Acid Derivatives

The direct bromination of the furan ring is a common method for introducing bromine atoms. Furan itself reacts with bromine at 0 °C to yield 2-bromofuran.[2] A scalable procedure for the synthesis of 2-bromofuran utilizes N-bromosuccinimide (NBS) in dimethylformamide (DMF).[3]

A patented process for the preparation of 2,3-dibromofuran involves the bromination of an alkyl ester of furoic acid with bromine in a chlorinated organic solvent, followed by saponification and decarboxylation.[4] This suggests that direct bromination of a furan-3-carboxylic acid precursor could be a potential synthetic route.

For the isomeric 3-bromo-2-furoic acid, a preparation method involves the reaction of 2-furancarboxylic acid with bromine in acetic acid.[5]

A general experimental protocol for the synthesis of 3-bromofuran-2-carboxylic acid from 3-bromofuran-2-carbaldehyde has been described:

- To a solution of 3-bromofuran-2-carbaldehyde (25.0 g) and 2-methyl-2-butene (45.4 mL) in tert-butanol (250 mL), a solution of 80% sodium chlorite (40.5 g) and sodium dihydrogen phosphate (51.5 g) in water (350 mL) is added dropwise at room temperature.
- The reaction mixture is stirred overnight.
- The mixture is then acidified with 1 M hydrochloric acid (300 mL) and extracted with ethyl acetate.
- The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- The residue is washed with a hexane/ethyl acetate mixture and recrystallized to yield the final product.^[6]

This oxidation of a formyl group to a carboxylic acid is a common and high-yielding transformation.

Synthesis of Benzofuran-2-carboxylic Acids from 3-Bromocoumarins

An expedited, microwave-assisted Perkin rearrangement of 3-bromocoumarins provides a high-yield synthesis of benzofuran-2-carboxylic acids.^[7] This reaction proceeds via a base-catalyzed ring fission of the 3-bromocoumarin.^[7]

Experimental Protocol:

- 3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol) is added to a microwave vessel.
- Ethanol (5ml) and sodium hydroxide (0.0201g, 0.503mmol) are added, and the vessel is sealed.
- The mixture is subjected to microwave irradiation for 5 minutes at 300W and 79 °C with stirring.
- Upon completion, the mixture is concentrated, and the crude product is dissolved in water.^[7]

Caption: Microwave-assisted Perkin rearrangement for benzofuran-2-carboxylic acid synthesis.

Spectroscopic Data of Related Furan Carboxylic Acids

While specific spectroscopic data for **2-bromofuran-3-carboxylic acid** is not available in the reviewed literature, data for the related compound 3-bromofuran-2-carboxylic acid is available and can provide a useful reference.

¹H NMR Data for 3-Bromofuran-2-carboxylic acid (300 MHz, CDCl₃):

- δ 6.66 (1H, d, J=1.9 Hz)
- δ 7.58 (1H, d, J=1.9 Hz)[6]

GC-MS Data for 3-Bromofuran-2-carboxylic acid:

- Molecular Ion (M⁺): m/z 190, 192[8]
- Fragment: m/z 173[8]

Potential Applications in Medicinal Chemistry

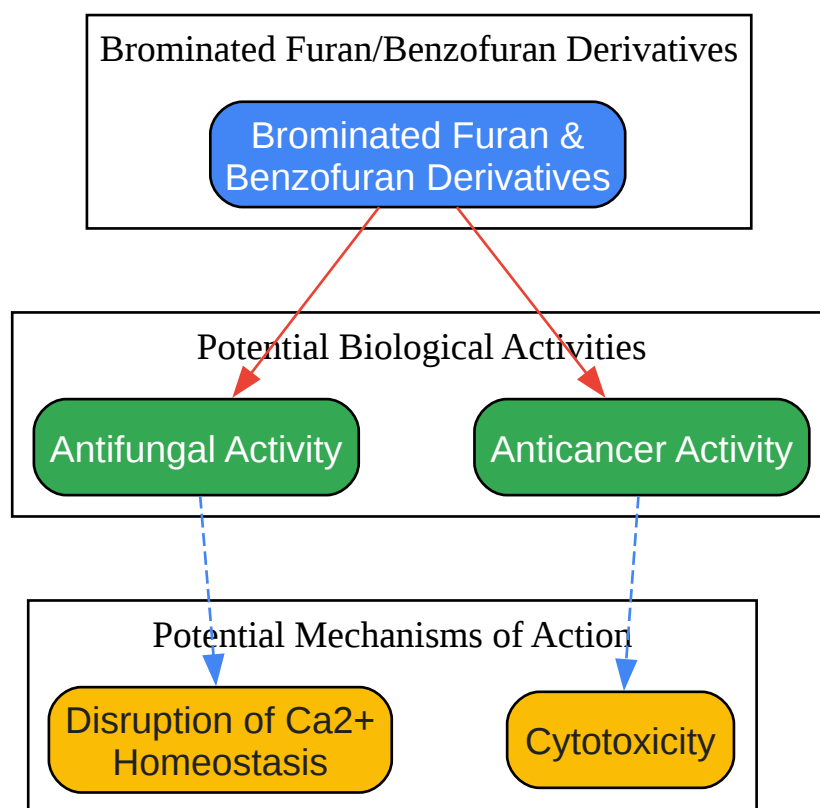
Furan and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[9] While no specific biological data for **2-bromofuran-3-carboxylic acid** was found, the broader class of brominated furan and benzofuran derivatives has shown promise in several therapeutic areas.

Antifungal Activity

Derivatives of 2- and 3-benzofurancarboxylic acids have been synthesized and evaluated for their antifungal activity.[9] Notably, the introduction of bromine into the benzofuran structure can significantly increase antifungal potency.[9] Some of these compounds are believed to exert their antifungal effects by disrupting calcium homeostasis within the fungal cells.[9]

Anticancer Activity

The benzofuran skeleton is a key structural component in a variety of compounds with antitumor properties. Halogenated benzofuran derivatives, in particular, have demonstrated cytotoxic activity against various cancer cell lines.



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Caption: Potential biological activities of brominated furan and benzofuran derivatives.

Conclusion and Future Directions

2-Bromofuran-3-carboxylic acid remains a molecule with limited characterization in the public scientific domain. The available data provides basic physicochemical properties but lacks the detailed experimental and application-focused information required for a comprehensive technical guide. However, by examining the synthesis and biological activities of related brominated furan and benzofuran carboxylic acids, researchers can infer potential synthetic strategies and areas of therapeutic interest for this compound.

Future research efforts should focus on:

- Developing and publishing a robust and scalable synthesis for **2-bromofuran-3-carboxylic acid**.
- Conducting comprehensive spectroscopic characterization (NMR, IR, MS, and elemental analysis) to create a publicly available reference dataset.
- Evaluating the biological activity of **2-bromofuran-3-carboxylic acid** and its derivatives in relevant assays, particularly for antifungal and anticancer properties.

Such studies would fill a critical knowledge gap and could unlock the potential of this molecule for applications in drug discovery and materials science.

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- To cite this document: BenchChem. [2-Bromofuran-3-carboxylic Acid: A Review of Available Data and Synthetic Context]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b178119#2-bromofuran-3-carboxylic-acid-literature-review>]

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